molecular formula C25H38O3 B1232301 Thorectandrol A

Thorectandrol A

Cat. No.: B1232301
M. Wt: 386.6 g/mol
InChI Key: QQKDQHJTKIBERS-OGXBFCNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thorectandrol A is a cytotoxic sesterterpene first isolated in 2003 from the marine sponge Thorectandra sp. . Its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy, nuclear Overhauser effect (NOE) correlations for relative stereochemistry, and circular dichroism (CD) data for absolute configuration determination . The compound demonstrated moderate cytotoxicity against melanoma (MALME-3M) and breast cancer (MCF-7) cell lines, with growth inhibition observed at concentrations of 30–40 µg/mL . This compound belongs to a class of marine-derived sesterterpenes, which are notable for their complex carbocyclic skeletons and bioactivity against cancer cells.

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(2R)-2-[(E)-5-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enyl]-3-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C25H38O3/c1-17(9-10-21-20(16-26)15-23(27)28-21)11-13-24(4)19(3)12-14-25(5)18(2)7-6-8-22(24)25/h9,15,19,21-22,26H,2,6-8,10-14,16H2,1,3-5H3/b17-9+/t19-,21+,22-,24+,25+/m0/s1

InChI Key

QQKDQHJTKIBERS-OGXBFCNVSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CCC3C(=CC(=O)O3)CO)C)CCCC2=C)C

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H]3C(=CC(=O)O3)CO)/C)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCC3C(=CC(=O)O3)CO)C)CCCC2=C)C

Synonyms

thorectandrol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thorectandrol A shares structural and functional similarities with other sesterterpenes, particularly those isolated from marine sponges. Below is a comparative analysis of this compound, Thorectandrol B, and Palauolol, a known cytotoxic sesterterpene co-isolated in the same study .

Structural and Functional Comparison
Compound Source Cytotoxicity (IC₅₀/Activity) Key Structural Features
This compound Thorectandra sp. 30–40 µg/mL (MALME-3M, MCF-7) 25-carbon sesterterpene; defined stereochemistry via NOE/CD
Thorectandrol B Thorectandra sp. 30–40 µg/mL (MALME-3M, MCF-7) Structural isomer of A; minor stereochemical differences
Palauolol Thorectandra sp. Cytotoxic (concentration unspecified) Known sesterterpene; shared sponge origin but distinct structural scaffold

Key Findings :

This compound vs. Structural differences likely reside in substituent positioning or ring conformations, as inferred from NMR and NOE data .

This compound vs. Palauolol: Palauolol, a known sesterterpene, was isolated alongside this compound/B but lacks detailed cytotoxicity data in the study . Palauolol’s bioactivity, though less characterized, underscores the pharmacological relevance of sesterterpene scaffolds in anticancer drug discovery .

Research Implications and Limitations

Pharmacological Potential: this compound’s moderate cytotoxicity positions it as a lead compound for structural optimization. Its activity against melanoma and breast cancer cells aligns with broader efforts to develop marine natural products as anticancer agents .

Knowledge Gaps: Palauolol’s mechanism of action and precise structural distinctions from this compound remain uncharacterized in the available literature . Comparative studies with other sesterterpenes (e.g., manoalide, scalaradial) are needed to evaluate this compound’s uniqueness in targeting cancer pathways.

Q & A

Q. What are the recommended protocols for isolating Thorectandrol A from marine sponges?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Key considerations:

  • Sample Preparation: Freeze-drying sponge tissue to preserve compound integrity .
  • Purity Validation: Use NMR and LC-MS to confirm structural identity and ≥95% purity .
  • Reproducibility: Document solvent ratios, temperature, and pressure conditions to ensure consistency across labs .

Q. How is the structural elucidation of this compound performed?

A multi-spectral approach is essential:

  • NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) to determine molecular formula (e.g., [M+H]⁺ ion analysis) .
  • Comparative Analysis: Cross-reference spectral data with published analogs (e.g., Thorectandrol B) to resolve ambiguities .

Q. What in vitro models are used to assess this compound’s bioactivity?

Common assays include:

  • Anticancer: Cell viability (MTT assay) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial: Disk diffusion or broth microdilution for MIC determination .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How to design experiments to resolve contradictory reports on this compound’s mechanism of action?

  • Hypothesis Testing: Compare bioactivity under varying conditions (e.g., oxygen levels, pH) to identify confounding factors .
  • Multi-Omics Integration: Pair transcriptomics (RNA-seq) with metabolomics to map pathways affected by the compound .
  • Independent Validation: Replicate experiments in ≥2 labs using standardized protocols to confirm reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

  • Quality Control Metrics: Track sponge collection sites, seasonal variations, and extraction yields .
  • Statistical Analysis: Use ANOVA to compare bioactivity across batches; discard outliers with >20% deviation .
  • Synthetic Alternatives: Explore total synthesis to bypass natural sourcing limitations .

Q. How to address discrepancies in this compound’s reported solubility and stability?

  • Solubility Profiling: Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) under controlled temperatures .
  • Degradation Studies: Monitor compound integrity via LC-MS over 72 hours at 4°C, 25°C, and 37°C .
  • Data Transparency: Publish raw chromatograms and spectral datasets for peer validation .

Data Analysis and Reporting Guidelines

Q. Table 1: Comparative Analysis of this compound Characterization Techniques

Technique Key Parameters Advantages Limitations References
NMR¹H/¹³C shifts, coupling constantsHigh specificity for structural isomersRequires pure samples (>95%)
HRMSm/z accuracy (<5 ppm)Confirms molecular formulaLimited stereochemical information
HPLC-DADRetention time, UV spectraQuantifies compound purityLess effective for non-UV-active analogs

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thorectandrol A
Reactant of Route 2
Thorectandrol A

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